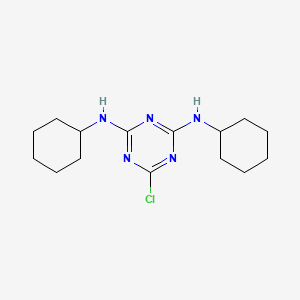

6-Chloro-N(2),N(4)-dicyclohexyl-1,3,5-triazine-2,4-diamine

説明

6-Chloro-N(2),N(4)-dicyclohexyl-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a central 1,3,5-triazine ring substituted with two cyclohexylamine groups at positions 2 and 4 and a chlorine atom at position 4. The bulky cyclohexyl substituents likely enhance hydrophobicity and steric hindrance, influencing solubility, reactivity, and biological activity compared to smaller substituents .

特性

IUPAC Name |

6-chloro-2-N,4-N-dicyclohexyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24ClN5/c16-13-19-14(17-11-7-3-1-4-8-11)21-15(20-13)18-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVSDOGDOJTVJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC(=N2)Cl)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186630 | |

| Record name | 6-Chloro-N(2),N(4)-dicyclohexyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32997-99-2 | |

| Record name | 2,4-Bis(cyclohexylamino)-6-chloro-s-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32997-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N(2),N(4)-dicyclohexyl-1,3,5-triazine-2,4-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032997992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC56839 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-N(2),N(4)-dicyclohexyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N(2),N(4)-dicyclohexyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with dicyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The process can be summarized as follows:

- Dissolve cyanuric chloride in an organic solvent.

- Add dicyclohexylamine dropwise to the solution while maintaining the temperature between 0-5°C.

- Stir the reaction mixture for several hours until the reaction is complete.

- Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and reagent control can enhance the efficiency and scalability of the process.

化学反応の分析

Types of Reactions

6-Chloro-N(2),N(4)-dicyclohexyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and triazine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution: Formation of substituted triazine derivatives.

Oxidation: Formation of triazine oxides.

Reduction: Formation of triazine amines.

Hydrolysis: Formation of dicyclohexylamine and triazine derivatives.

科学的研究の応用

6-Chloro-N(2),N(4)-dicyclohexyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential use in drug development, particularly in cancer research.

Industry: Utilized in the production of polymers and materials with specific properties.

作用機序

The mechanism of action of 6-Chloro-N(2),N(4)-dicyclohexyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

類似化合物との比較

Research Findings and Data

Degradation Pathways

Structural Data (Crystal and Spectroscopic)

Sensor Performance

- CAT-based sensors detect triazines via electrochemical recognition, achieving limits of detection (LOD) as low as 0.1 nM . Bulkier substituents in the dicyclohexyl compound may reduce sensor sensitivity due to steric clashes.

生物活性

6-Chloro-N(2),N(4)-dicyclohexyl-1,3,5-triazine-2,4-diamine (CAS Number: 32997-99-2) is a heterocyclic compound belonging to the triazine family. Its unique structure comprises a chlorine atom and two dicyclohexylamine groups, which contribute to its biological activity. This compound has garnered attention for its potential applications in agriculture and pharmaceuticals, particularly as an antimicrobial and antifungal agent.

| Property | Value |

|---|---|

| Molecular Formula | C15H24ClN5 |

| Molecular Weight | 309.83 g/mol |

| IUPAC Name | 6-chloro-N(2),N(4)-dicyclohexyl-1,3,5-triazine-2,4-diamine |

| Synonyms | 1,3,5-Triazine-2,4-diamine |

The biological activity of 6-Chloro-N(2),N(4)-dicyclohexyl-1,3,5-triazine-2,4-diamine is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound can inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis. These interactions can lead to significant antimicrobial and anticancer effects by disrupting normal cellular functions.

Antimicrobial and Antifungal Properties

Studies have demonstrated that this triazine derivative exhibits notable antimicrobial and antifungal activities. For instance:

- Antifungal Activity : In a comparative study of triazine derivatives against Aspergillus flavus, 6-Chloro-N(2),N(4)-dicyclohexyl-1,3,5-triazine-2,4-diamine showed significant inhibitory effects. The compound's structure allows for effective binding to fungal proteins, disrupting their function and inhibiting growth .

Case Studies

- Fungicidal Activity Assessment : A recent study evaluated the fungicidal activity of various triazines against A. flavus. The results indicated that compounds with cycloalkyl substituents had higher antifungal efficacy compared to their acyclic counterparts. Specifically, 6-Chloro-N(2),N(4)-dicyclohexyl-1,3,5-triazine-2,4-diamine was among the top performers in terms of inhibition zone diameter (IZD) measured at 20.3 mm .

- Molecular Docking Studies : Molecular docking analyses revealed that this compound binds effectively to target enzymes associated with fungal growth. The binding energies calculated indicate a strong interaction between the triazine structure and the active sites of these enzymes .

Comparison with Similar Compounds

To understand the uniqueness of 6-Chloro-N(2),N(4)-dicyclohexyl-1,3,5-triazine-2,4-diamine in terms of biological activity, it is essential to compare it with other triazines:

| Compound Name | Biological Activity | Binding Energy (kcal/mol) |

|---|---|---|

| 6-Chloro-N(2),N(4)-dicyclohexyl-1,3,5-triazine-2,4-diamine | Significant antifungal activity | -7.35 |

| 2,4-Diamino-6-chloro-1,3,5-triazine | Moderate antifungal activity | -6.50 |

| 2,4-Dichloro-6-methyl-1,3,5-triazine | Low antifungal activity | -5.20 |

The above table illustrates that 6-Chloro-N(2),N(4)-dicyclohexyl-1,3,5-triazine-2,4-diamine has superior antifungal properties compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-N(2),N(4)-dicyclohexyl-1,3,5-triazine-2,4-diamine, and how can purity and yield be maximized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between 6-chloro-1,3,5-triazine-2,4-diamine precursors and cyclohexylamine derivatives. Key steps include:

- Step 1 : Reacting cyanuric chloride with cyclohexylamine under controlled stoichiometry to introduce the cyclohexyl groups.

- Step 2 : Optimizing reaction temperature (e.g., 60–80°C in DMF) and solvent polarity to enhance regioselectivity.

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity. Yield improvements (up to 70–80%) require inert atmospheres and slow addition of nucleophiles to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

- Methodological Answer :

- X-ray Crystallography : Resolves the triazine ring geometry and substituent orientations. For example, the dihedral angles between the triazine core and cyclohexyl groups can be determined to confirm steric effects .

- NMR Spectroscopy : H and C NMR identify substituent environments (e.g., cyclohexyl CH signals at δ 1.2–2.1 ppm and triazine NH at δ 8.5–9.0 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 350.18 for CHClN) .

Q. How does the chloro group at the 6-position influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing chloro group activates the triazine ring for nucleophilic attack. Reactivity trends can be studied using:

- Kinetic Experiments : Monitoring substitution rates with amines or thiols under varying pH and solvent conditions (e.g., DMF vs. THF).

- Computational Modeling : Density Functional Theory (DFT) calculations to compare activation energies for substitution at the 2-, 4-, and 6-positions .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., antimicrobial enzymes)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., dihydrofolate reductase). Key parameters include binding energy (ΔG) and hydrogen-bonding patterns with the triazine NH groups.

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical residues for binding .

Q. What strategies resolve contradictions in experimental vs. theoretical data for this compound’s solubility and stability?

- Methodological Answer :

- Experimental Validation : Compare calculated logP values (e.g., 3.5 via ChemAxon) with measured solubility in buffers (e.g., PBS at pH 7.4).

- Stability Studies : Use HPLC to track degradation under accelerated conditions (e.g., 40°C/75% RH) and identify hydrolysis products (e.g., des-chloro derivatives) .

Q. How do steric effects from the dicyclohexyl groups impact catalytic applications (e.g., in coordination chemistry)?

- Methodological Answer :

- X-ray Analysis : Compare crystal structures of the compound with/without metal ions (e.g., Pd) to assess ligand geometry.

- Kinetic Profiling : Study catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) using bulky aryl halides .

Q. What is the mechanism behind its antimicrobial activity, and how can structure-activity relationships (SAR) guide derivative design?

- Methodological Answer :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to establish baseline activity.

- SAR Analysis : Synthesize analogs with varied substituents (e.g., replacing cyclohexyl with aryl groups) and correlate logD values with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。